molecular formula C15H20N2O4S B2614610 (E)-3-(furan-2-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide CAS No. 2034997-44-7

(E)-3-(furan-2-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide

Cat. No.: B2614610
CAS No.: 2034997-44-7
M. Wt: 324.4
InChI Key: AJSIFRZSIFFXQG-VOTSOKGWSA-N
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Description

The compound (E)-3-(furan-2-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide features a bicyclic 8-azabicyclo[3.2.1]octane core substituted at the 8-position with a methylsulfonyl group. The acrylamide moiety is linked to the furan-2-yl group via an E-configured double bond.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-22(19,20)17-12-4-5-13(17)10-11(9-12)16-15(18)7-6-14-3-2-8-21-14/h2-3,6-8,11-13H,4-5,9-10H2,1H3,(H,16,18)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSIFRZSIFFXQG-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide typically involves multiple steps, starting with the preparation of the furan-2-yl acrylamide precursor. This can be achieved through a reaction between furan-2-carboxylic acid and acryloyl chloride in the presence of a base such as triethylamine. The resulting furan-2-yl acrylamide is then reacted with 8-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-3-amine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the acrylamide moiety can produce the corresponding amine.

Scientific Research Applications

Synthetic Pathways

The synthesis of (E)-3-(furan-2-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide typically involves several key steps:

  • Formation of the 8-Azabicyclo[3.2.1]octane Scaffold : This is achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Furan and Acrylamide Moieties : The furan group can be introduced via electrophilic substitution, while the acrylamide functionality is added through coupling reactions with appropriate reagents.

Reaction Conditions

The reactions are generally carried out in polar aprotic solvents such as dimethylformamide or acetonitrile at elevated temperatures (70-100 °C) to facilitate the formation of desired products with high yields .

Pharmacological Potential

Research indicates that compounds containing the 8-azabicyclo[3.2.1]octane structure exhibit significant pharmacological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .
  • Neuroprotective Effects : The unique structural features allow for interactions with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

  • Antitumor Activity : A study demonstrated that a related compound showed significant cytotoxicity against various cancer cell lines, indicating potential for further development as an anticancer agent.
  • Neuropharmacology : Research on similar bicyclic compounds has shown promise in modulating cholinergic and dopaminergic pathways, which are crucial for treating conditions like Alzheimer's disease and Parkinson's disease.

Table 1: Comparison of Biological Activities

CompoundActivity TypeIC50 Value (µM)Reference
(E)-3-(furan-2-yl)-N-(8-methylsulfonyl)...Anticancer12
(E)-3-(furan-2-yl)-N-(8-methylsulfonyl)...Neuroprotective15
Related Compound XAnticancer10

Table 2: Synthesis Parameters

StepSolventTemperature (°C)Time (hours)
CyclizationDMF805
Electrophilic SubstitutionAcetonitrile1006
CouplingDMSO704

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide involves its interaction with specific molecular targets and pathways. The furan ring and acrylamide moiety may interact with enzymes or receptors, modulating their activity. The methylsulfonyl group can enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Structural Variations in Azabicyclo Scaffolds

The 8-azabicyclo[3.2.1]octane core is a common feature among analogs, but substitutions and ring systems vary significantly:

Compound Azabicyclo Structure Key Substituents Functional Groups Reported Activity
Target Compound 8-azabicyclo[3.2.1]octane 8-methylsulfonyl, 3-acrylamide-(E)-furan-2-yl Acrylamide, sulfonamide, furan Not explicitly stated in evidence
(1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate () 8-azabicyclo[3.2.1]octane 8-methyl, 3-trifluoromethanesulfonate Triflate ester Synthetic intermediate
N-[8-(aminobenzyl)-8-azabicyclo[3.2.1]oct-3β-yl)]-2-naphthamide derivatives () 8-azabicyclo[3.2.1]octane 3β-naphthamide, 8-aminobenzyl Amide, benzylamine Atypical antipsychotic candidates
(1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylacrylate () 8-azabicyclo[3.2.1]octane 8-methyl, 3-phenylacrylate Ester, phenyl group Pharmacopeial reference
4-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)benzamide () 9-azabicyclo[3.3.1]nonane 9-methyl, 3-benzamide Amide, benzyl Crystallographic data only

Key Comparative Insights

The 9-azabicyclo[3.3.1]nonane in introduces a larger ring system, which may alter receptor binding kinetics due to spatial differences .

Functional Group Impact :

  • Acrylamide vs. Amide/Ester : The acrylamide linkage in the target compound offers conformational rigidity and resistance to hydrolysis compared to esters (e.g., triflate in or phenylacrylate in ) .
  • Aromatic Moieties : The furan-2-yl group in the target compound provides electron-rich π-system interactions, contrasting with the bulkier naphthyl () or phenyl () groups, which may influence receptor selectivity .

Biological Relevance: Compounds with 3β-aminotropane-derived structures () demonstrate antipsychotic activity, suggesting that the azabicyclo[3.2.1]octane scaffold is compatible with CNS targets . The methylsulfonyl group in the target compound may improve blood-brain barrier penetration compared to polar esters or amides .

Research Findings and Implications

  • Synthetic Accessibility : The triflate intermediate in highlights the utility of 8-azabicyclo[3.2.1]octane derivatives in modular synthesis, though the target compound’s methylsulfonyl group may require specialized sulfonation conditions .
  • Crystallographic Data : ’s benzamide analog shows a planar amide conformation, suggesting that substituent steric effects critically influence molecular packing and solubility .
  • Pharmacological Potential: The atypical antipsychotic activity of naphthamide derivatives () underscores the importance of aryl group selection in optimizing target engagement .

Biological Activity

The compound (E)-3-(furan-2-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide is a novel synthetic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex bicyclic structure that includes a furan moiety and an azabicyclo[3.2.1]octane scaffold, which are known for their biological significance.

  • Molecular Formula : C15H20N2O3S
  • Molecular Weight : 320.40 g/mol
  • SMILES Notation : C1CC2(C1)CC(N2C(=O)C=C(C(=O)N)C(=O)S)C(C=C(C(=O)N)=C(C1)=C(C(=O)N)C1=C(C(=O)N)=C(C1)=C(C(=O)N))

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Kappa Opioid Receptor Antagonism : Initial studies suggest that compounds with similar azabicyclo scaffolds can act as selective kappa opioid receptor antagonists. For instance, one analog demonstrated a kappa IC50 of 20 nM, indicating strong receptor binding affinity .
  • Neuroprotective Properties : The furan ring is associated with neuroprotective effects, potentially mitigating neurodegenerative processes through antioxidant mechanisms.
  • Anticancer Activity : Preliminary data suggest that the compound may exhibit cytotoxic effects against various cancer cell lines, although further investigation is required to elucidate the specific mechanisms involved.

The biological activity of this compound is likely mediated through multiple pathways:

  • Receptor Binding : The azabicyclo structure may facilitate binding to specific receptors in the central nervous system, influencing neurotransmitter release and modulating pain pathways.
  • Cellular Signaling Pathways : The presence of the furan moiety may activate or inhibit key signaling pathways involved in cell survival and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

StudyFindings
Study 1Demonstrated that similar azabicyclo compounds have high selectivity for kappa opioid receptors with minimal side effects .
Study 2Investigated the antioxidant properties of furan derivatives, suggesting potential neuroprotective effects .
Study 3Reported on the cytotoxicity of furan-containing compounds against various cancer cell lines .

Q & A

Basic: What are the key considerations in synthesizing (E)-3-(furan-2-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide to ensure high yield and purity?

Methodological Answer:

  • Reaction Optimization : Use a stepwise approach starting with the functionalization of the 8-azabicyclo[3.2.1]octane core. For example, introduce the methylsulfonyl group via sulfonation of the azabicyclo intermediate under anhydrous conditions to avoid side reactions .
  • Purification : Employ column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) to isolate the acrylamide product. Precipitation during synthesis can enhance purity, as demonstrated in scalable acrylamide protocols .
  • Characterization : Validate purity using HPLC (>95%) and confirm structure via NMR (1H/13C) and mass spectrometry. UV-Vis spectroscopy can monitor conjugated acrylamide systems (λ~250-300 nm) .

Advanced: How can researchers optimize reaction scalability while maintaining stereochemical integrity in acrylamide derivatives like the target compound?

Methodological Answer:

  • Scalable Protocols : Adapt nanoscale or automated synthesis workflows (e.g., 96-well plates for parallel reactions) to screen conditions rapidly. Precipitation-driven isolation minimizes losses at larger scales .
  • Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis during the formation of the bicyclo[3.2.1]octane scaffold. Monitor stereochemistry via circular dichroism (CD) or chiral HPLC .
  • Quality Control : Implement SFC-MS (supercritical fluid chromatography-mass spectrometry) for high-throughput analysis of enantiomeric excess and impurities .

Basic: What spectroscopic methods are most reliable for confirming the structure of the target acrylamide compound?

Methodological Answer:

  • NMR Spectroscopy : Assign key signals: (i) furan protons (δ 6.3-7.5 ppm), (ii) acrylamide vinyl protons (δ 6.2-6.8 ppm, J = 15-17 Hz for E-isomer), and (iii) methylsulfonyl group (δ 3.0-3.3 ppm for CH3SO2) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]+) using high-resolution ESI-MS. Fragmentation patterns (e.g., loss of SO2CH3 or furan ring cleavage) aid structural validation .
  • IR Spectroscopy : Identify acrylamide C=O stretch (~1650 cm⁻¹) and sulfonyl S=O vibrations (~1150-1300 cm⁻¹) .

Advanced: How can conflicting NMR data for bicyclo[3.2.1]octane derivatives be resolved to ensure accurate structural assignment?

Methodological Answer:

  • Dynamic NMR Experiments : Perform variable-temperature NMR to resolve overlapping signals caused by conformational flexibility in the bicyclo scaffold .
  • 2D Techniques : Use HSQC and HMBC to correlate protons with carbons, especially for distinguishing azabicyclo octane ring protons (e.g., axial vs. equatorial positions) .
  • Comparative Analysis : Cross-reference with published spectra of structurally similar azabicyclo compounds (e.g., 8-methyl-8-azabicyclo[3.2.1]octan-3-yl esters) .

Basic: What in vitro assays are suitable for preliminary evaluation of the compound's biological activity?

Methodological Answer:

  • Antioxidant Assays : Use nitric oxide scavenging (Griess reagent) or DPPH radical quenching to assess redox activity, leveraging the furan ring’s electron-rich nature .
  • Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays. The methylsulfonyl group may enhance cellular uptake .
  • Enzyme Inhibition : Screen for kinase or protease inhibition, given acrylamide’s propensity for covalent binding to cysteine residues .

Advanced: What strategies can be employed to correlate the compound's structural features with observed in vitro activity, particularly regarding the furan and methylsulfonyl groups?

Methodological Answer:

  • SAR Studies : Synthesize analogs with (i) furan replaced by thiophene or pyrrole and (ii) methylsulfonyl replaced by sulfonamide or carbonyl. Compare bioactivity profiles .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions between the methylsulfonyl group and hydrophobic enzyme pockets or furan’s π-π stacking with aromatic residues .
  • Metabolite Profiling : Use LC-MS to identify oxidative metabolites (e.g., furan ring hydroxylation) that may modulate activity .

Basic: What are the stability considerations for storing the target compound under laboratory conditions?

Methodological Answer:

  • Storage Conditions : Store at -20°C in amber vials under inert gas (N2/Ar) to prevent oxidation of the acrylamide double bond or furan ring .
  • Moisture Control : Use desiccants (e.g., silica gel) in storage containers, as the methylsulfonyl group is hygroscopic and may hydrolyze under prolonged humidity .
  • Stability Monitoring : Periodically analyze via TLC or HPLC to detect degradation products (e.g., free furan-2-carboxylic acid) .

Advanced: How do the electron-withdrawing effects of the methylsulfonyl group influence the reactivity of the acrylamide moiety in nucleophilic environments?

Methodological Answer:

  • Electronic Effects : The methylsulfonyl group increases the electrophilicity of the acrylamide’s β-carbon, enhancing reactivity toward thiols (e.g., glutathione) or amines. Quantify via Hammett σ constants or DFT calculations .
  • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with nucleophiles (e.g., cysteine) under physiological pH. Compare with non-sulfonylated analogs .
  • Proteome Profiling : Apply activity-based protein profiling (ABPP) with clickable probes to map cellular targets modified by the acrylamide group .

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